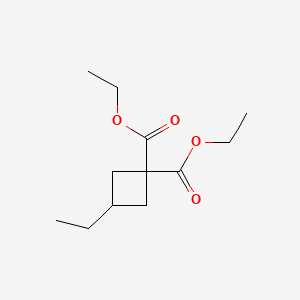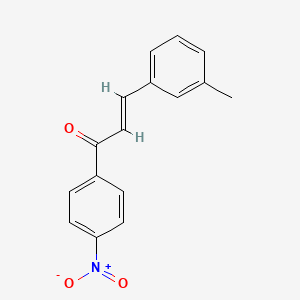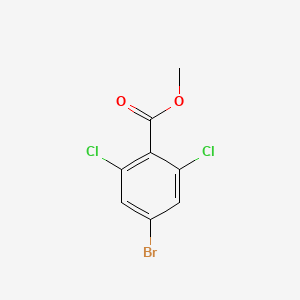
2-Fluoro-6-hydroxy-4-methoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-6-hydroxy-4-methoxybenzaldehyde (FHMBA) is a unique compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. It is a versatile building block for the synthesis of a variety of biologically active compounds, such as drugs and natural products. In addition, FHMBA has been found to be a very useful tool in the study of enzyme-catalyzed reactions and drug metabolism.
科学的研究の応用
2-Fluoro-6-hydroxy-4-methoxybenzaldehyde has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of a variety of biologically active compounds, including drugs and natural products. It has also been used in the study of enzyme-catalyzed reactions and drug metabolism. In addition, 2-Fluoro-6-hydroxy-4-methoxybenzaldehyde has been used to study the structure and function of proteins, as well as to investigate the effects of drugs on the human body.
作用機序
2-Fluoro-6-hydroxy-4-methoxybenzaldehyde acts as an inhibitor of a wide range of enzymes, including cytochrome P450 enzymes, proteases, and phosphatases. It has also been found to inhibit the activity of several other enzymes, including kinases and phosphatases. In addition, it has been found to inhibit the activity of a variety of other proteins, such as transcription factors, transcriptional regulators, and signal transduction proteins.
Biochemical and Physiological Effects
2-Fluoro-6-hydroxy-4-methoxybenzaldehyde has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of a variety of enzymes, including cytochrome P450 enzymes, proteases, and phosphatases. It has also been found to inhibit the activity of several other enzymes, including kinases and phosphatases. In addition, it has been found to inhibit the activity of a variety of other proteins, such as transcription factors, transcriptional regulators, and signal transduction proteins. Furthermore, 2-Fluoro-6-hydroxy-4-methoxybenzaldehyde has been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
実験室実験の利点と制限
The use of 2-Fluoro-6-hydroxy-4-methoxybenzaldehyde in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is readily available from chemical suppliers. It is also relatively easy to synthesize in the laboratory, and it can be used in a variety of different laboratory experiments. However, there are also some limitations to the use of 2-Fluoro-6-hydroxy-4-methoxybenzaldehyde in laboratory experiments. It has a relatively short shelf life, and it is a highly reactive compound, which can make it difficult to handle and store.
将来の方向性
2-Fluoro-6-hydroxy-4-methoxybenzaldehyde has a wide range of potential future directions. It could be used in the development of new drugs and natural products, as well as in the study of enzyme-catalyzed reactions and drug metabolism. In addition, it could be used to study the structure and function of proteins, as well as to investigate the effects of drugs on the human body. Furthermore, it could be used in the development of new anti-inflammatory, anti-oxidant, and anti-cancer drugs. Finally, it could be used in the development of new catalysts and reagents for organic synthesis.
合成法
2-Fluoro-6-hydroxy-4-methoxybenzaldehyde is synthesized in a two-step process involving the reaction of 4-methoxybenzaldehyde with 2-fluoro-6-hydroxybenzotrifluoride. In the first step, 4-methoxybenzaldehyde is reacted with 2-fluoro-6-hydroxybenzotrifluoride in the presence of a base such as potassium carbonate. This reaction results in the formation of 2-fluoro-6-hydroxy-4-methoxybenzaldehyde. The second step involves the reaction of the product with a strong acid such as hydrochloric acid to form 2-fluoro-6-hydroxy-4-methoxybenzaldehyde.
特性
IUPAC Name |
2-fluoro-6-hydroxy-4-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c1-12-5-2-7(9)6(4-10)8(11)3-5/h2-4,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JACJHSOKFCSGNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-hydroxy-4-methoxybenzaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




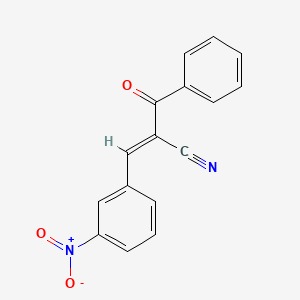

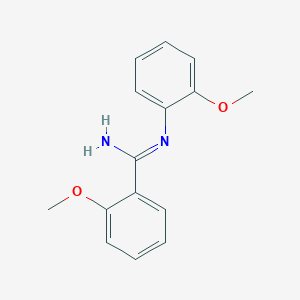
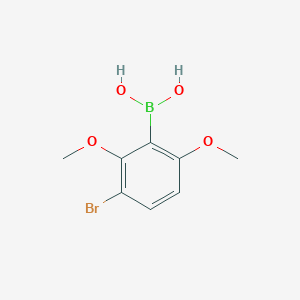
![3-Chlorofuro[3,4-b]pyridine-5,7-dione, 95%](/img/structure/B6326140.png)

